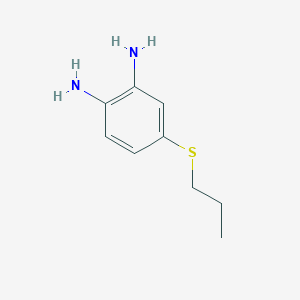

4-Propylthio-1,2-phenylenediamine

Descripción

Contextualizing 4-Propylthio-1,2-phenylenediamine within Aromatic Diamine Chemistry

Aromatic diamines are compounds that contain two amino groups attached to an aromatic ring. They are fundamental building blocks in the synthesis of polymers, dyes, and pharmaceuticals. Within this class, 1,2-phenylenediamines, also known as ortho-phenylenediamines, are particularly important due to their ability to form heterocyclic rings when reacted with various electrophiles.

This compound is a substituted ortho-phenylenediamine. The key features of its structure are:

The 1,2-diamine functionality: The two adjacent amino groups are nucleophilic and can readily participate in cyclocondensation reactions to form five- or six-membered heterocyclic systems, most notably benzimidazoles.

The 4-propylthio group (-S-CH₂CH₂CH₃): This thioether group, positioned para to one amino group and meta to the other, significantly influences the electronic properties and reactivity of the aromatic ring. It is an electron-donating group, which can affect the regioselectivity of subsequent reactions. The presence of the sulfur atom also introduces a potential site for oxidation.

The combination of the ortho-diamine for heterocycle formation and the propylthio group for modulating properties and providing an additional functional handle makes this compound a specialized and non-trivial member of the aromatic diamine family.

Significance of this compound as a Synthetic Intermediate

The primary significance of this compound lies in its role as a key reactant in the synthesis of the anthelmintic drug, albendazole (B1665689). chemicalbook.comlookchem.comchemicalbook.com Albendazole is a broad-spectrum benzimidazole-based therapeutic used against a wide range of parasitic worm infestations.

The synthesis involves the cyclization of this compound with a cyanocarbamate derivative, typically methyl cyanamide, to construct the core benzimidazole (B57391) ring system of albendazole. google.com This reaction is a critical step that defines the structure of the final drug molecule. Consequently, the purity and availability of this compound directly impact the efficiency and quality of albendazole production. google.com It is also listed as a known impurity of albendazole, making it important for analytical and quality control purposes in the pharmaceutical industry. nih.govchemicalbook.compharmaffiliates.com While aromatic amines are generally used in the synthesis of dyes, the predominant and well-documented application of this specific compound is in pharmaceutical manufacturing. guidechem.com

Historical Development and Evolution of Research on this compound

Research into this compound is intrinsically linked to the development of albendazole. Early synthesis routes reported in the late 1970s laid the groundwork for its preparation. A 1979 patent detailed a multi-step process starting from o-nitroaniline, which was converted to 2-nitro-4-thiocyanatoaniline, followed by reaction with bromo-n-propane to yield 2-nitro-4-propylthioaniline. The crucial final step was the reduction of the nitro group to an amine using sodium sulfide (B99878) to produce this compound. google.com

Over the years, research has focused on optimizing this reduction step to improve yield, safety, and environmental impact. While the sodium sulfide or sodium hydrosulfide (B80085) reduction method is effective, alternative methods have been explored. google.com

Catalytic Hydrogenation: Methods using palladium (Pd) or platinum (Pt) catalysts were investigated. However, these were hampered by the potential for the propylthio group to be reduced or to cause catalyst deactivation. google.com

Hydrazine-based Reduction: The use of iron trichloride (B1173362) with hydrazine (B178648) hydrate (B1144303) was another alternative, but the flammability of hydrazine and the difficulty in removing the resulting iron sludge posed challenges. google.com

More recent developments have focused on milder and more efficient reduction conditions. A Chinese patent, for instance, describes a high-yield (95.6%) process for reducing 2-nitro-4-propylthioaniline using a nickel-aluminum alloy in an aqueous solution of ammonium (B1175870) chloride at elevated temperatures (80-90 °C). google.com This method avoids harsh reagents and high pressures, representing a significant evolution in the synthesis of this critical intermediate. google.com

Table 2: Evolution of Synthesis Methods for this compound

| Method | Precursor | Key Reagents | Reported Advantages/Disadvantages |

|---|---|---|---|

| Sulfide Reduction | 2-nitro-4-propylthioaniline | Sodium sulfide or sodium hydrosulfide | Good yield, avoids reduction of propylthio group; produces sulfur-containing wastewater. google.com |

| Catalytic Hydrogenation | 2-nitro-4-propylthioaniline | H₂, Pd or Pt catalyst | Avoids sulfide reagents; risk of catalyst deactivation and reduction of propylthio group. google.com |

| Hydrazine Reduction | 2-nitro-4-propylthioaniline | Hydrazine hydrate, Iron (III) chloride | Avoids high pressure; hydrazine is flammable, formation of iron sludge complicates workup. google.com |

| Ni-Al Alloy Reduction | 2-nitro-4-propylthioaniline | Nickel-aluminum alloy, Ammonium chloride | High yield (95.6%), mild conditions, simple operation and workup. google.com |

| Thiocyanation Route | o-phenylenediamine (B120857) | Potassium thiocyanate (B1210189), Bromine | Different starting material; low total yield (45.8%), starting material is easily oxidized. google.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-propylsulfanylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6H,2,5,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXYBJDTATZCOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC(=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388504 | |

| Record name | 4-(Propylsulfanyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66608-52-4 | |

| Record name | 4-(Propylsulfanyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Propylthio 1,2 Phenylenediamine

Catalytic Reduction Pathways for 4-Propylthio-1,2-phenylenediamine Synthesis

Catalytic reduction offers a clean and efficient route to this compound. Several catalyst systems have been investigated for this purpose.

Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely employed method for the reduction of nitroarenes. wikipedia.org While specific documented use for this compound is not extensively detailed in the provided results, the general applicability of Pd/C catalysts for reducing nitro groups to amines is a well-established principle in organic synthesis. mdpi.comsc.edu The process typically involves reacting the nitro compound with hydrogen gas in the presence of the Pd/C catalyst. However, a potential challenge with this method is the possibility of reducing the propylthio group, which can lead to catalyst deactivation. google.com

A patented method describes the use of a Nickel-Aluminum (Ni-Al) alloy as a catalyst for the reduction of 2-nitro-4-propylthioaniline. google.com This process is carried out in a hot aqueous solution of ammonium (B1175870) chloride. google.comgoogle.com The reaction offers mild conditions, avoids the need for high pressure, and simplifies the post-reaction workup. google.com The amount of Ni-Al alloy catalyst used can range from 0.1 to 5 times the mass of the starting material, with an optimal range of 0.5 to 3 times. The reaction temperature is maintained between 50-100°C, preferably 70-90°C. google.com This method is reported to provide a good yield and has favorable prospects for industrial application. google.com

Table 1: Reaction Parameters for Ni-Al Alloy Reduction

| Parameter | Range | Optimal Range |

|---|---|---|

| Ni-Al Alloy (mass equivalent) | 0.1 - 5 | 0.5 - 3 |

| Ammonium Chloride (mass equivalent) | 1 - 10 | 2 - 6 |

| Temperature (°C) | 50 - 100 | 70 - 90 |

Data sourced from patent CN104945292A. google.com

The reduction of aromatic nitro compounds using magnesium metal in conjunction with an ammonium salt, such as ammonium sulfate (B86663) or ammonium formate, presents a rapid and selective method for producing the corresponding amines. tandfonline.comtandfonline.comresearchgate.net This system has been shown to be effective for a variety of nitroarenes, yielding high amounts of the amino compounds. tandfonline.comtandfonline.com The reaction proceeds efficiently in an alcohol-water medium. This method is noted for its chemoselectivity, meaning it can reduce the nitro group without affecting other sensitive functional groups that may be present in the molecule. researchgate.net The reagents are readily available, inexpensive, and non-toxic. tandfonline.com While direct application to 2-nitro-4-propylthioaniline is not explicitly detailed, the general success of this method with various nitroarenes suggests its potential applicability. tandfonline.comtandfonline.com

Reduction using sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaSH) is a common and effective method for converting 2-nitro-4-propylthioaniline to 4-propylthio-o-phenylenediamine. google.comgoogle.com This method is known for its good yield and its selectivity, as it does not reduce the propylthio group. google.com The reaction is typically carried out by treating the nitro compound with sodium sulfide nonahydrate in water. prepchem.com However, a significant drawback of this method is the generation of large quantities of sulfur-containing wastewater, which poses environmental concerns. google.com Alternative methods using sulfur powder dissolved in a sodium hydroxide (B78521) solution have been proposed to create a more sustainable reduction process. google.com

Multi-step Synthetic Routes to this compound Precursors

The primary precursor for this compound is 2-nitro-4-propylthioaniline. Its synthesis involves a multi-step process starting from more readily available chemicals.

One synthetic route to 2-nitro-4-propylthioaniline starts with o-nitroaniline. google.com This process involves a condensation reaction with disulfur (B1233692) dichloride in the presence of a catalyst to form a dithioether intermediate. google.com This is followed by an alkylation reaction with chloropropane (or propyl bromide) and sodium sulfide to yield 4-propylthio-2-nitroaniline. prepchem.comgoogle.com An alternative approach begins with the thiocyanation of o-nitroaniline using ammonium thiocyanate (B1210189) and bromine in methanol (B129727) to produce 4-thiocyano-2-nitroaniline. prepchem.com This intermediate is then reacted with propyl bromide in the presence of a phase transfer catalyst to give 2-nitro-4-propylthioaniline. prepchem.com A patent describes a method using chloropropane instead of bromopropane for the alkylation step, which is more cost-effective and reduces waste. google.com

Table 2: Alkylation Reaction Yields for 4-Propylthio-2-nitroaniline

| Temperature (°C) | Alkylation Yield (%) | Total Yield (%) |

|---|---|---|

| 30 | 64.60 | 61.39 |

| 55 | 95.64 | - |

| 55 | 86.94 | 83.04 |

| 55 | 87.38 | 84.13 |

Data sourced from patent CN110498752B. google.com

Reaction of 3-Chloro-6-nitroacetanylide with Propylmercaptane to 3-Propylthio-6-nitroacetanylide

Detailed research findings on the specific reaction of 3-Chloro-6-nitroacetanilide with propylmercaptan to yield 3-Propylthio-6-nitroacetanilide are not extensively available in the reviewed scientific literature. This particular synthetic pathway does not appear to be a commonly documented route for the synthesis of the precursor to this compound.

Optimization Strategies in this compound Synthesis

The yield of this compound is highly sensitive to reaction parameters such as temperature and the molar ratios of reactants and catalysts. Research has demonstrated that optimal yields can be achieved by carefully controlling these variables. For instance, in the reduction of 2-nitro-4-propylthioaniline, the reaction temperature is a critical factor. google.com

Interactive Table 1: Effect of Reaction Temperature on the Yield of this compound

| Experiment | Reactant Molar Ratio (2-nitro-4-propylthioaniline:Ni-Al alloy:NH4Cl) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | 1:2:4 | 70-80 | 96.7 |

| 2 | 1:2:2.5 | 80-90 | 95.6 |

Data sourced from patent CN104945292B google.com

The data indicates that a temperature range of 70-90°C is optimal for this reduction. google.com Furthermore, the quantity of the nickel-aluminum alloy catalyst and ammonium chloride also plays a significant role in maximizing the yield. google.com

The choice of solvent is paramount in the synthesis of this compound, particularly during the extraction and purification stages. The solvent's ability to dissolve the target compound while leaving impurities behind dictates the efficiency of the isolation process. In the synthesis involving the reduction of 2-nitro-4-propylthioaniline, various organic solvents have been evaluated for their extraction efficiency from the aqueous reaction mixture. google.com

Interactive Table 2: Impact of Extraction Solvent on the Yield of this compound

| Experiment | Extraction Solvent | Yield (%) |

|---|---|---|

| 1 | Chloroform | 96.7 |

| 2 | Ethyl acetate | 95.6 |

Data sourced from patent CN104945292B google.com

The isolation and purification of this compound from the reaction mixture are critical steps to obtain a high-purity product. A common procedure following the reduction of 2-nitro-4-propylthioaniline involves hot filtration to remove the catalyst, followed by extraction of the filtrate with a suitable organic solvent. The combined organic layers are then washed with water, dried over an anhydrous salt like sodium sulfate, and the solvent is removed by rotary evaporation to yield the final product. google.com The progress of the reaction and the purity of the product are often monitored using thin-layer chromatography (TLC). google.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound to address environmental concerns associated with traditional methods. A primary focus has been the reduction of the nitro group in the precursor, 2-nitro-4-propylthioaniline.

Historically, this reduction was often carried out using sodium sulfide, a method that, while effective, generates significant quantities of sulfur-containing wastewater, posing a considerable environmental burden. google.com In response, alternative, more environmentally benign reducing agents and catalytic systems have been explored.

Reaction Mechanisms and Advanced Chemical Transformations of 4 Propylthio 1,2 Phenylenediamine

Cyclocondensation Reactions of 4-Propylthio-1,2-phenylenediamine

The presence of two adjacent amine functionalities makes this compound an ideal substrate for cyclocondensation reactions, which are fundamental to the synthesis of various fused heterocyclic compounds.

The reaction of o-phenylenediamines with carboxylic acids or their derivatives is a classic and widely used method for synthesizing 2-substituted benzimidazoles. wikipedia.orgoaji.net this compound serves as a key precursor in the production of the broad-spectrum anthelmintic drug albendazole (B1665689), which features a benzimidazole (B57391) core. googleapis.comchemicalbook.comyacoo.com.cn

The general synthesis involves the condensation of this compound with a suitable reactant that provides the C2 carbon of the imidazole (B134444) ring. For instance, its reaction with an alkali or alkaline earth metal salt of methylcyano carbamate (B1207046) leads to the formation of albendazole. googleapis.com This cyclization is typically acid-catalyzed. googleapis.com The reaction proceeds by the initial formation of an amidine intermediate through the attack of one amino group on the carbamate, followed by intramolecular cyclization with the elimination of water to form the stable benzimidazole ring. The propylthio group at the 6-position (following benzimidazole numbering) is crucial for the biological activity of albendazole.

Derivatives can also be formed by reacting this compound with various aromatic aldehydes. oaji.net The reaction with hydrazine (B178648) hydrate (B1144303) can also be used to form derivative compounds. ijpbs.com

This compound can be reacted with phosphorus compounds to create phosphorus-containing heterocycles. Specifically, 2-aryloxy-2,3-dihydro-5-propylthio-1H-1,3,2-benzodiazaphosphole 2-oxides are synthesized by the condensation of equimolar amounts of this compound with various aryl phosphorodichloridates. researchgate.net

The reaction is typically carried out in a dry solvent like toluene (B28343) in the presence of a base such as triethylamine (B128534), which acts as a scavenger for the hydrochloric acid produced during the condensation. The triethylamine facilitates the reaction between the diamine and the aryl phosphorodichloridate at moderately elevated temperatures (60-70°C). The resulting benzodiazaphosphole derivatives possess a P-N bond within the five-membered heterocyclic ring.

Below is a table summarizing the synthesis of various 2-aryloxy-2,3-dihydro-5-propylthio-1H-1,3,2-benzodiazaphosphole 2-oxides.

| Aryl Group (R) in ArOPOCl₂ | Product | Yield (%) | Melting Point (°C) |

| C₆H₅ | 2-Phenoxy-2,3-dihydro-5-propylthio-1H-1,3,2-benzodiazaphosphole 2-oxide | 72 | 162-163 |

| 2'-CH₃C₆H₄ | 2-(2'-Methylphenoxy)-2,3-dihydro-5-propylthio-1H-1,3,2-benzodiazaphosphole 2-oxide | 65 | 170-171 |

| 3'-CH₃C₆H₄ | 2-(3'-Methylphenoxy)-2,3-dihydro-5-propylthio-1H-1,3,2-benzodiazaphosphole 2-oxide | 68 | 155-156 |

| 4'-CH₃C₆H₄ | 2-(4'-Methylphenoxy)-2,3-dihydro-5-propylthio-1H-1,3,2-benzodiazaphosphole 2-oxide | 75 | 181-182 |

| 2',5'-(CH₃)₂C₆H₃ | 2-(2',5'-Dimethylphenoxy)-2,3-dihydro-5-propylthio-1H-1,3,2-benzodiazaphosphole 2-oxide | 62 | 196-197 |

| Data sourced from Srinivasulu et al. (1999). |

Nucleophilic Substitution Reactions Involving this compound

The amino groups of this compound are nucleophilic and can participate in substitution reactions. For example, in the synthesis of certain benzimidazole derivatives, one of the amino groups acts as a nucleophile to attack an electrophilic carbon, such as that in an acid chloride, to form an amide linkage prior to cyclization. google.com

Furthermore, the synthesis of the precursor to this compound, 2-nitro-4-propylthioaniline, involves a key nucleophilic substitution step where a propylthio group replaces a different leaving group on the aromatic ring. yacoo.com.cn However, literature detailing nucleophilic substitution reactions directly on the this compound molecule itself, particularly involving the displacement of other substituents, is not extensively covered in the provided search results.

Electrophilic Aromatic Substitution on this compound Derivatives

Detailed research findings on the electrophilic aromatic substitution reactions specifically on the this compound ring system were not available in the searched literature. In principle, the two amino groups and the propylthio group are all ortho-, para-directing and activating substituents. This high degree of activation would likely make electrophilic substitution reactions difficult to control, potentially leading to multiple substitutions or oxidation of the electron-rich ring.

Oxidation and Reduction Chemistry of the Phenylenediamine Moiety in this compound

The primary reaction involving reduction is the synthesis of this compound itself. It is typically prepared by the reduction of its precursor, 2-nitro-4-propylthioaniline. yacoo.com.cngoogle.com This reduction of the nitro group to an amine is a critical step and can be achieved using various reducing agents, such as sodium sulfide (B99878) or catalytic hydrogenation. googleapis.comgoogle.com A notable method involves using a nickel-aluminum alloy in an aqueous solution of ammonium (B1175870) chloride, which provides high yields. google.compatsnap.com

The phenylenediamine moiety is susceptible to oxidation. wikipedia.org Phenylenediamines can undergo oxidation to form semiquinonediimine radicals and ultimately quinonediimine species. nih.gov This redox chemistry is influenced by substituents on the ring. acs.orgresearchgate.net The electron-donating nature of the amino and propylthio groups in this compound makes the molecule relatively easy to oxidize. wikipedia.org This sensitivity to air and other oxidants means that samples can darken over time and may require purification before use. wikipedia.org While peroxydisulfate (B1198043) is a strong oxidant, it oxidizes p-phenylenediamines slowly unless a catalyst or photocatalyst is present. uc.pt

Chelation and Coordination Chemistry of this compound

o-Phenylenediamine (B120857) and its derivatives are well-known ligands in coordination chemistry. wikipedia.org The two adjacent nitrogen atoms can act as a bidentate ligand, chelating to a single metal center to form a stable five-membered ring. It can be inferred that this compound would exhibit similar coordination behavior. It can condense with compounds like salicylaldehyde (B1680747) to form chelating Schiff base ligands, which can then coordinate with various metal ions. wikipedia.org The oxidation of metal-phenylenediamine complexes can also lead to the formation of diimine derivatives. wikipedia.org

Mechanistic Studies of Reactions Involving the Propylthio Group in this compound

The chemical reactivity of the propylthio group in this compound is dominated by the nucleophilic character of the sulfur atom. The presence of two electron-donating amino groups on the benzene (B151609) ring significantly enhances the electron density at the sulfur, making it susceptible to electrophilic attack, most notably oxidation. Mechanistic studies on this compound are often extrapolated from research on analogous aryl thioethers and substituted anilines.

The primary transformation of the propylthio moiety is its oxidation, which proceeds in a stepwise manner. The thioether is first oxidized to a sulfoxide (B87167), which can then undergo further oxidation to a sulfone. This process is highly dependent on the choice of oxidizing agent and reaction conditions.

The generally accepted mechanism for the first oxidation step (thioether to sulfoxide) by an oxidant like hydrogen peroxide involves a nucleophilic attack by the electron-rich sulfur atom on the electrophilic oxygen of the oxidant. nih.gov This forms a transition state leading to the corresponding sulfoxide and water.

Step 1: Oxidation to Sulfoxide R-S-R' + H₂O₂ → [R-S(OH)-R'] → R-S(=O)-R' + H₂O

Step 2: Oxidation to Sulfone R-S(=O)-R' + H₂O₂ → R-S(=O)₂-R' + H₂O

The electron-donating nature of the ortho- and para-amino groups in this compound increases the nucleophilicity of the sulfur atom, thereby accelerating the rate of oxidation compared to unsubstituted aryl thioethers. libretexts.org

Kinetic and Electronic Effects in Thioether Oxidation

Kinetic studies on a range of aryl thioethers have demonstrated the profound impact of substituents on the oxidation rate. The rate of oxidation is significantly faster for thioethers with electron-donating groups (EDGs) and slower for those with electron-withdrawing groups (EWGs). This relationship can be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). A negative rho (ρ) value from a Hammett plot indicates the buildup of positive charge (or an electron-deficient center) in the transition state, consistent with a nucleophilic attack by the sulfur atom. orientjchem.orgnih.gov

For instance, kinetic analyses of thioether oxidation by various reactive oxygen species (ROS) reveal a dramatic difference in reaction rates. Oxidation by hydrogen peroxide (H₂O₂) is relatively slow, with half-lives that can extend to hours or days depending on the substrate and concentration. nih.govacs.org In contrast, oxidation by stronger oxidants like hypochlorite (B82951) (OCl⁻) is exceedingly fast, often with half-lives in the range of seconds or milliseconds. nih.govacs.org This suggests that the choice of oxidant is a critical parameter in controlling the transformation of the propylthio group.

The table below, compiled from kinetic data on substituted thioanisoles, illustrates the influence of electronic effects on the rate of oxidation. Although this data is not for this compound directly, it provides a strong model for the expected behavior. The presence of the two amino groups in the target molecule would be expected to result in a significantly faster oxidation rate than that observed for the unsubstituted (H) or even the methoxy-substituted (4-OCH₃) analogs.

Table 1: Influence of Aromatic Substituents on the Oxidation Rate of Thioethers by NaOCl

This table presents kinetic data for the oxidation of various para-substituted thioanisoles to their corresponding sulfoxides by sodium hypochlorite (NaOCl). The data highlights how electron-donating groups (negative Hammett constant) and electron-withdrawing groups (positive Hammett constant) affect the reaction rate. The second-order rate constant (k) quantifies the reaction speed.

| Compound Analogue (para-substituent) | Hammett Constant (σp) | Second-Order Rate Constant for Sulfoxide Formation (k, M⁻¹s⁻¹) |

|---|---|---|

| 4-NO₂ (Strong EWG) | 0.778 | 1.2 x 10⁴ |

| 4-Br (Weak EWG) | 0.232 | Too fast to measure, completed in <12 ms |

| 4-Cl (Weak EWG) | 0.227 | Too fast to measure, completed in <22 ms |

| 4-F (Weak EWG) | 0.062 | Too fast to measure, completed in <20 ms |

| H (Unsubstituted) | 0 | Too fast to measure, completed in <10 ms |

Influence of the Phenylenediamine Moiety

The phenylenediamine portion of the molecule plays a crucial role beyond simple electronic donation. The amino groups themselves are subject to oxidation. In studies on the oxidation of substituted anilines by various reagents, the mechanism often involves the formation of radical cations or electron-deficient intermediates. acs.orgwikipedia.org It is plausible that under certain oxidative conditions, a one-electron transfer from the aromatic system or the sulfur atom could occur, leading to a radical cation intermediate. The fate of such an intermediate would depend on the specific reaction conditions but could lead to polymerization or the formation of various coupled products. acs.org However, the oxidation of the thioether to the sulfoxide and sulfone is generally the more prevalent pathway under controlled conditions. masterorganicchemistry.com

Advanced Applications of 4 Propylthio 1,2 Phenylenediamine in Medicinal Chemistry and Materials Science

Role of 4-Propylthio-1,2-phenylenediamine as a Key Pharmaceutical Intermediatecymitquimica.comchemicalbook.comresearchgate.netnih.gov

The primary and most well-documented application of this compound is its role as a key intermediate in the pharmaceutical industry. cymitquimica.comlookchem.com Its structure is integral to the formation of the benzimidazole (B57391) scaffold, a core component of numerous therapeutic agents.

Precursor in Anthelmintic Drug Synthesis, Specifically Albendazolechemicalbook.comlookchem.comwjpls.org

This compound is an essential reactant in the commercial synthesis of Albendazole (B1665689), a broad-spectrum anthelmintic drug used to treat a variety of parasitic worm infections in both humans and animals. chemicalbook.comlookchem.comwjpls.org The synthesis involves the cyclization of this compound to form the benzimidazole ring system.

One common synthetic route involves the condensation of this compound with a methyl-N-cyano carbamate (B1207046). chemicalbook.comjustia.com This reaction is typically carried out in a solvent mixture, such as acetone (B3395972) and water, in the presence of an acid like hydrochloric acid to facilitate the ring closure. chemicalbook.comjustia.com The process starts with the reduction of 2-nitro-4-propylthioaniline to yield this compound. elementalchemistry.ingoogle.com This reduction is a critical step, with various methods developed to ensure high yield and purity, including the use of sodium sulfide (B99878) or catalytic hydrogenation. elementalchemistry.ingoogle.com The resulting diamine is then reacted with a reagent like methyl-s-methylthiourea carboxylate or a salt of methylcyano carbamate to construct the final Albendazole molecule. justia.comelementalchemistry.in

Table 1: Example of a Synthetic Step for Albendazole

| Reactants | Reagents & Solvents | Conditions | Product |

|---|

This table illustrates a generalized condensation step in Albendazole synthesis. Specific parameters can vary based on the patented process. chemicalbook.comjustia.com

Development of Novel Benzimidazole Derivatives from this compound

The benzimidazole core is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netnih.govresearchgate.net Consequently, this compound serves as a valuable starting material for the development of novel benzimidazole derivatives beyond Albendazole.

Researchers synthesize new derivatives by condensing this compound with various aldehydes, carboxylic acids, or their equivalents. nih.govwjpls.org These reactions, often catalyzed by acids or other agents, lead to the formation of 2-substituted-5-(propylthio)benzimidazoles. nih.gov The substituent at the 2-position can be widely varied to modulate the pharmacological properties of the resulting molecule. This strategy allows for the exploration of new chemical space and the potential discovery of compounds with improved or entirely new therapeutic applications. researchgate.net

Exploration of this compound in Heterocyclic Compound Synthesiswjpls.org

The reactivity of the adjacent diamine groups in this compound makes it a versatile precursor for a variety of heterocyclic systems, not limited to benzimidazoles.

Synthesis of Nitrogen-Containing Heterocycles from this compound

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with significant applications in pharmaceuticals, dyes, and materials science. nih.govlongdom.org They are classically synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov this compound can be used in this reaction to produce quinoxalines bearing a propylthio substituent. For example, reacting it with a dicarbonyl compound like benzil (B1666583) in a suitable solvent (e.g., toluene (B28343) or ethanol) yields the corresponding 6-(propylthio)quinoxaline derivative. nih.gov Various catalytic systems, including reusable heteropolyoxometalates, have been developed to make this synthesis more efficient and environmentally friendly, allowing the reaction to proceed at room temperature with high yields. nih.gov

Table 2: Synthesis of Quinoxaline Derivatives

| Diamine | Dicarbonyl Compound | Catalyst/Solvent | Product Class |

|---|---|---|---|

| This compound | Benzil (1,2-diphenylethane-1,2-dione) | Alumina-supported Molybdophosphovanadates / Toluene | 2,3-Diphenyl-6-(propylthio)quinoxaline |

This table provides examples of reaction types for synthesizing quinoxalines from ortho-phenylenediamines. nih.govlongdom.org

Formation of Sulfur-Containing Heterocycles

The presence of both amino and thioether functionalities allows for the synthesis of more complex sulfur-containing heterocycles. For instance, this compound can be condensed with aryl phosphorodichloridates to form 2-aryloxy-2,3-dihydro-5-propylthio-lH-l,3,2-benzodiazaphosphole 2-oxides. This reaction creates a five-membered ring containing two nitrogen atoms, a phosphorus atom, and fused to the original benzene (B151609) ring. The synthesis of such compounds opens avenues for exploring new materials and biologically active agents where the interplay between sulfur, nitrogen, and phosphorus atoms can lead to unique properties. epo.org

Advanced Polymeric Materials and this compound as a Monomer

While extensive research on polymers derived exclusively from this compound is not widely published, its structural similarity to other phenylenediamines, which are known to form a variety of polymers, suggests its significant potential as a monomer. The polymerization of phenylenediamine isomers (ortho, meta, and para) typically proceeds via oxidative or electrochemical methods, leading to polymers with interesting electronic and structural properties. sioc-journal.cnresearchgate.netscilit.com

The presence of the two amino groups in an ortho position on this compound allows for its potential use as a monomer in the synthesis of several classes of advanced polymers. The polymerization could, in principle, be achieved through chemical or electrochemical oxidation, analogous to other substituted phenylenediamines. researchgate.net The resulting polymer would likely feature a ladder or semi-ladder structure, potentially incorporating phenazine-like units, which are known to be thermally stable and can exhibit electrical conductivity.

The propylthio substituent is expected to play a crucial role in determining the properties of the resulting polymer. It would likely enhance the solubility of the polymer in organic solvents, a common challenge in the processing of rigid-chain polymers. Furthermore, the sulfur atom in the propylthio group could offer a site for further chemical modification or act as a coordination site for metal ions, opening up possibilities for the development of functional materials such as sensors or catalysts.

One of the most promising applications for this compound as a monomer is in the synthesis of polybenzimidazoles (PBIs). PBIs are a class of high-performance polymers known for their exceptional thermal and chemical stability. They are typically synthesized by the condensation of an aromatic tetraamine (B13775644) with a dicarboxylic acid or its derivative. This compound could serve as a precursor to a tetraamine or be incorporated into the polymer backbone to modify its properties. The introduction of the flexible propylthio group could improve the processability of the resulting PBI, making it more suitable for applications such as high-temperature fuel cell membranes or fire-retardant fibers. The synthesis of benzimidazole derivatives from 1,2-phenylenediamine and aldehydes is a well-established reaction, suggesting the feasibility of incorporating this monomer into more complex polymeric structures. science.govresearchgate.net

The potential polymerization methods for this compound, based on studies of related compounds, are summarized in the table below.

| Polymerization Method | Monomer Example | Resulting Polymer Type | Potential Properties |

| Electropolymerization | 4-nitro-1,2-phenylenediamine researchgate.net | Poly(phenylenediamine) film | Electrically conducting, electrochromic |

| Oxidative Polymerization | p-phenylenediamine researchgate.netscilit.com | Poly(p-phenylenediamine) | Conductive, semi-crystalline |

| Condensation Polymerization | 1,2-phenylenediamine (with aldehydes) researchgate.net | Polybenzimidazole precursor | High thermal stability, chemical resistance |

The development of polymers from this compound represents a promising area for future research, with potential applications in electronics, high-performance materials, and separation technologies.

This compound in Analytical Chemistry Reagents

In analytical chemistry, there is a continuous demand for new reagents that offer high sensitivity, selectivity, and stability for the detection and quantification of various analytes. While direct, widespread application of this compound as an analytical reagent is not extensively documented, its chemical structure provides a strong foundation for its use in the development of novel analytical methods.

The core utility of this compound in this context lies in its 1,2-diamine functionality. Ortho-diamines are well-known precursors for the synthesis of a variety of chromogenic and fluorogenic reagents. They can react with a range of analytes to produce intensely colored or fluorescent compounds, which can then be measured using spectrophotometry or fluorometry. For instance, o-phenylenediamine (B120857) is a classic reagent for the determination of selenium, where it forms a fluorescent piazselenol.

This compound can be envisioned to function in a similar manner, with the added advantage of the propylthio group. This group can influence the electronic properties of the resulting analytical species, potentially leading to a red-shift in the absorption or emission wavelength, which can be beneficial in minimizing interference from sample matrices. The propylthio group also increases the lipophilicity of the molecule, which could be advantageous in extraction-based analytical methods.

The vicinal amino groups of this compound make it an excellent candidate for developing selective chelating agents for metal ions. The compound can be derivatized to create ligands that can selectively bind to specific metal ions, leading to a measurable signal. This could be a change in color (for colorimetric sensors), a change in fluorescence (for fluorescent sensors), or a change in electrochemical potential (for potentiometric sensors). For example, similar bidentate and tetradentate ligands are used for the spectrophotometric determination of iron(II) and other metal ions. researchgate.netnih.gov The development of potentiometric sensors for lead(II) ions has been demonstrated using other novel sulfonyl hydrazone derivatives, highlighting the potential for new synthetic ligands in this field. researchgate.net

Furthermore, this compound can be used as a derivatizing agent in chromatographic analysis. Derivatization is a technique used to modify an analyte to improve its chromatographic behavior or detectability. For instance, analytes with poor UV absorption or that are not easily ionized in a mass spectrometer can be reacted with a derivatizing agent to attach a "tag" that enhances their detection. The amino groups of this compound could be used to react with analytes containing functional groups such as carboxylic acids or aldehydes, similar to how N-(4-aminophenyl)piperidine is used to improve the detection of organic acids in mass spectrometry. nih.gov

The table below provides examples of related analytical reagents and their applications, illustrating the potential for this compound.

| Reagent Type | Analyte | Detection Principle | Potential Role of this compound |

| o-Phenylenediamine | Selenium(IV) | Formation of a fluorescent piazselenol | A base structure for a new fluorogenic reagent |

| 1,10-Phenanthroline | Iron(II) nih.gov | Formation of a colored complex | A precursor to a new colorimetric chelating agent |

| Sulfonyl Hydrazone Derivative | Lead(II) researchgate.net | Potentiometric ion-selective electrode | A building block for a novel ionophore in a potentiometric sensor |

| N-(4-aminophenyl)piperidine | Organic Acids nih.gov | Derivatization for enhanced mass spectrometric detection | A derivatizing agent for various analytes in chromatography |

The versatility of this compound as a building block for new analytical reagents holds significant promise for the development of sensitive and selective analytical methods for a wide range of analytes.

Spectroscopic and Computational Analysis of 4 Propylthio 1,2 Phenylenediamine and Its Derivatives

Mass Spectrometry (MS) Characterization of 4-Propylthio-1,2-phenylenediamine and its Reaction Products

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight of 182.29 g/mol . pharmacompass.comnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula (C₉H₁₄N₂S). rsc.orgnih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Fragmentation of this compound would likely involve the loss of the propyl group or cleavage of the C-S bond. The study of reaction products by MS can help to elucidate reaction mechanisms and identify intermediates. purdue.edu For example, peptide mass fingerprinting (PMF), a mass spectrometric technique, is used to identify proteins by analyzing the masses of peptides produced by enzymatic digestion. utexas.edu

Infrared (IR) Spectroscopy of this compound and Related Compounds

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the N-H and C-N bonds of the amino groups, the C-S bond of the propylthio group, and the C=C bonds of the aromatic ring.

For a related compound, 4-(cyclopropylethynyl)-2-(methylthio)pyridine, characteristic IR peaks were observed at 2224, 1554, 1524, 1416, 1339, 1322, 1202, and 864 cm⁻¹. rsc.org

Interactive Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretching | 3300 - 3500 (two bands) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 2960 |

| C=C (aromatic) | Stretching | 1500 - 1600 |

| N-H (amine) | Bending | 1580 - 1650 |

| C-N | Stretching | 1250 - 1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands in the UV region, corresponding to π→π* transitions of the aromatic ring. The presence of the amino and propylthio groups, which act as auxochromes, can cause a bathochromic (red) shift of these absorption bands to longer wavelengths. This technique is useful for quantitative analysis and for studying the electronic properties of the molecule. The compound is a reactant in the synthesis of the anthelmintic drug albendazole (B1665689). chemicalbook.com

Theoretical Chemistry and Computational Modeling of this compound

Theoretical and computational chemistry offer powerful tools for investigating the properties of molecules like this compound at an atomic level. These methods complement experimental data by providing insights into electronic structure, molecular interactions, and the relationship between a molecule's structure and its chemical activity. By simulating molecular behavior, researchers can predict various characteristics, guide experimental work, and design new molecules with desired properties. The following sections delve into specific computational techniques and their potential applications to this compound and its derivatives.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It allows for the calculation of various molecular properties, including optimized geometries, reaction energies, and spectroscopic parameters. nih.gov While specific DFT studies on this compound are not prevalent in published literature, the methodology is widely applied to similar aromatic and heterocyclic compounds, such as benzimidazole (B57391) derivatives, for which this compound is a key precursor. nih.govacs.orgnih.gov

A DFT analysis of this compound would typically begin by optimizing the molecule's three-dimensional geometry to find its most stable conformation. From this optimized structure, a wealth of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. rdd.edu.iq A small gap suggests that the molecule can be easily excited and is more reactive.

Furthermore, DFT calculations can predict the distribution of electron density, identify which atoms are susceptible to electrophilic or nucleophilic attack, and compute parameters like ionization potential, electron affinity, chemical hardness, and dipole moment. rdd.edu.iq These calculations are foundational for understanding the molecule's reactivity and interactions. For instance, in studies of related benzimidazole derivatives, DFT has been used to confirm hydrogen bonding interactions and analyze the electronic nature of substituents to understand their effect on antiviral or antimicrobial activity. nih.govnih.gov

Table 1: Representative Data from a Hypothetical DFT Analysis of this compound

This table illustrates the type of data that would be generated from a DFT study on the target compound, using common computational levels of theory. The values are hypothetical and for illustrative purposes.

| Parameter | Calculated Value | Significance |

| Optimized Ground State Energy | -X Hartrees | The total electronic energy of the molecule in its most stable state. |

| HOMO Energy | -5.2 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicator of chemical reactivity and stability. A larger gap implies higher stability. rdd.edu.iq |

| Dipole Moment | 2.5 Debye | A measure of the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| C-S-C Bond Angle | ~105° | Geometric parameter indicating the conformation of the propylthio group. |

| N-C-C-N Dihedral Angle | ~0° | Describes the planarity of the phenylenediamine ring. |

Calculations would typically be performed using a specific functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311+G(d,p)). rsc.orgarxiv.org

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique allows researchers to observe how a molecule like this compound or its derivatives might behave and interact within a specific environment, such as in solution or in the binding site of a biological target like an enzyme. youtube.com MD simulations are particularly valuable in drug discovery for assessing the stability of a drug-receptor complex. nih.govnih.gov

For anthelmintic drug derivatives, such as those that could be synthesized from this compound, MD simulations can model their interaction with the target protein, which for benzimidazoles is often β-tubulin. notulaebiologicae.ronih.gov A typical simulation would start with the docked pose of the ligand (the drug molecule) in the protein's binding site. The entire system, including the protein, the ligand, and surrounding solvent molecules (usually water), is then allowed to evolve over a period of nanoseconds, with the forces between all atoms being recalculated at each small time step. nih.gov

The simulation trajectory provides detailed information on the stability of the protein-ligand complex. Key analyses include:

Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and the ligand. A stable RMSD suggests the complex is not undergoing major, disruptive changes. nih.gov

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible or rigid upon ligand binding.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein, which are crucial for binding affinity.

In studies on related benzimidazole derivatives, MD simulations have been used to confirm the stability of compounds in the active sites of enzymes like HIV-reverse transcriptase or Candida's 14α-demethylase, providing insights into their mode of action. nih.govacs.org

Table 2: Potential Applications of Molecular Dynamics Simulations for a this compound Derivative

This table outlines hypothetical research questions and the insights that could be gained from applying MD simulations to a derivative of the target compound, for example, a novel benzimidazole.

| Research Objective | Simulation Setup | Key Metrics to Analyze | Potential Findings |

| Assess Binding Stability to Helminth β-tubulin | Derivative docked into β-tubulin active site, solvated in a water box with ions. Run for 100-500 ns. acs.orgnih.gov | RMSD of protein and ligand, number of intermolecular hydrogen bonds, binding free energy (MM/PBSA). nih.gov | Confirmation of a stable binding mode; identification of key amino acid residues responsible for anchoring the drug. |

| Compare Interaction with Host vs. Parasite Protein | Separate simulations of the derivative with both parasite and host (e.g., mammalian) β-tubulin. | Comparative analysis of RMSD, interaction energies, and key residue contacts. | Elucidation of the structural basis for selective toxicity, a crucial feature for anthelmintic drugs. msdvetmanual.com |

| Study Permeation Across a Model Cell Membrane | Derivative placed in a water layer next to a simulated lipid bilayer. | Trajectory of the molecule, free energy profile of permeation (Umbrella Sampling). | Prediction of the molecule's ability to passively diffuse into cells to reach its intracellular target. |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. nih.govphyschemres.org The goal of a QSAR study is to develop a mathematical model that can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds. physchemres.org This approach is a cornerstone of modern medicinal chemistry and drug discovery.

For a series of derivatives made from this compound, a QSAR study would involve several steps. First, a set of derivatives would be synthesized and their biological activity (e.g., anthelmintic potency, measured as IC₅₀) would be experimentally determined. physchemres.org Next, for each molecule in the series, a set of numerical parameters, known as molecular descriptors, would be calculated. These descriptors quantify various aspects of the molecule's structure, including:

Topological descriptors: Related to the connectivity of atoms.

Electronic descriptors: Such as dipole moment or partial charges on atoms.

Steric descriptors: Related to the size and shape of the molecule (e.g., molecular volume).

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which describes lipophilicity.

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model is built that links a combination of these descriptors to the observed biological activity. physchemres.orgnih.gov A robust QSAR model will have high correlation coefficients (R²) and good predictive power, as assessed by cross-validation (Q²) and external validation on a test set of compounds. mdpi.com

For example, a QSAR study on novel anthelmintics derived from this compound might reveal that high activity is correlated with increased lipophilicity at one position and the presence of an electron-withdrawing group at another. Such a model provides a clear roadmap for designing the next generation of compounds. nih.gov

Table 3: Example of a Hypothetical QSAR Model for Anthelmintic Activity of this compound Derivatives

This table illustrates a hypothetical QSAR equation and the interpretation of its components.

| QSAR Model Equation | pIC₅₀ = 0.85 * logP - 1.5 * (Dipole_Z) + 0.05 * (Mol_Volume) + 2.1 |

| Statistical Parameters | n = 25, R² = 0.88, Q² = 0.75, R²_pred = 0.82 |

| Descriptor | Coefficient |

| logP (Lipophilicity) | +0.85 |

| Dipole_Z (Z-component of Dipole Moment) | -1.5 |

| Mol_Volume (Molecular Volume) | +0.05 |

| Intercept | +2.1 |

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration; a higher value indicates greater potency.

Emerging Research Directions and Future Perspectives for 4 Propylthio 1,2 Phenylenediamine

Nanotechnology Applications Incorporating 4-Propylthio-1,2-phenylenediamine

While specific research on the integration of this compound into nanotechnology is still in its nascent stages, the inherent properties of phenylenediamine derivatives suggest a fertile ground for exploration. Phenylenediamines are known precursors for the synthesis of conductive polymers and can act as effective capping or stabilizing agents in the formation of metallic nanoparticles. The presence of the propylthio group could introduce unique electronic and self-assembly characteristics. Future research could focus on using this compound to create novel nanomaterials with tailored properties for sensors, electronic devices, or drug delivery systems. The sulfur atom in the propylthio group could exhibit a strong affinity for noble metal surfaces, making it a candidate for creating self-assembled monolayers on gold or silver nanoparticles, potentially modifying their optical and electronic behavior.

Advanced Catalysis Utilizing this compound as a Ligand or Precursor

The molecular architecture of this compound, with its two adjacent amino groups, makes it an excellent candidate for use as a bidentate ligand in coordination chemistry. By coordinating with transition metals, it can form stable chelate complexes. These novel organometallic complexes could be investigated as catalysts for a variety of organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The electronic properties of the catalyst could be fine-tuned by the electron-donating nature of the amino groups and the sulfur-containing side chain, potentially leading to catalysts with high activity and selectivity.

Furthermore, the compound serves as a crucial precursor in the synthesis of more complex molecules. For instance, it is a key intermediate in the production of albendazole (B1665689), a widely used anthelmintic drug. google.comchemicalbook.com Research into new catalytic methods that use this compound as a starting block for constructing other high-value heterocyclic compounds remains a significant area of interest.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives for Targeted Applications

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science for designing molecules with enhanced or specific functionalities. grafiati.com For this compound, systematic SAR studies could unlock its potential for various targeted applications. By chemically modifying different parts of the molecule—such as altering the length or branching of the alkylthio chain, or introducing various substituents onto the benzene (B151609) ring—researchers can investigate how these changes affect the compound's biological activity or material properties. nih.gov

For example, in the context of developing new anthelmintic agents related to albendazole, SAR studies could identify derivatives with improved efficacy, broader spectrum of activity, or better pharmacokinetic profiles. nih.govrsc.org Such studies are pivotal for rational drug design and the discovery of novel therapeutic agents.

Table 1: Potential SAR Modifications and Targeted Applications

| Molecular Modification | Potential Application Area | Rationale |

|---|---|---|

| Varying the alkyl chain (e.g., methyl, ethyl, butyl) | Medicinal Chemistry | To optimize binding affinity to biological targets and alter lipophilicity. |

| Introducing substituents on the phenyl ring (e.g., -F, -Cl, -CH3) | Materials Science | To modify electronic properties for applications in conductive polymers or sensors. |

| Replacing the sulfur atom (e.g., with Oxygen or Selenium) | Catalysis | To tune the coordination properties of the ligand and the reactivity of the resulting metal complex. |

Sustainable Synthesis and Biocatalysis Approaches for this compound

The development of green and sustainable chemical processes is a major goal in modern chemistry. Research has focused on improving the synthesis of this compound to make it more environmentally friendly. A patented method describes its preparation from 2-nitro-4-propylthioaniline using a nickel-aluminum alloy as a catalyst in an aqueous solution of ammonium (B1175870) chloride. google.comgoogle.com This process is noted for its high yield (over 90%), simple operation, and convenient post-treatment, offering a good application prospect compared to older methods that may use more hazardous reagents or produce significant waste. google.comgoogle.com

Table 2: Comparison of Synthesis Methods for this compound

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Reduction | 2-nitro-4-propylthioaniline, Ni-Al alloy, NH4Cl | High yield, mild conditions, simple workup. google.comgoogle.com | Use of metal catalyst. |

| Sodium Sulfide (B99878) Reduction | 2-nitro-4-propylthioaniline, Na2S | Good yield, does not remove the propylthio group. google.com | Generates significant sulfur-containing wastewater. google.com |

Looking forward, biocatalysis presents a highly attractive alternative for sustainable synthesis. researchgate.net The use of enzymes or whole-cell systems could enable the production of this compound under mild conditions (ambient temperature and pressure) and with high selectivity, minimizing byproducts and energy consumption. nih.govtaylorfrancis.com Future research could involve screening for existing enzymes or engineering new ones capable of performing the specific reduction of the nitro group without affecting other functional groups in the precursor molecule.

Advanced Characterization Techniques for Understanding this compound Behavior

A thorough understanding of the physicochemical properties and behavior of this compound is essential for its application. A suite of advanced characterization techniques can be employed to elucidate its structure, purity, and performance in various systems. pharmaffiliates.com

Table 3: Advanced Characterization Techniques and Their Applications

| Technique | Information Obtained | Relevance |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Detailed molecular structure, confirmation of functional groups. | Fundamental for structural elucidation and purity assessment. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of characteristic functional groups and bond vibrations. pharmaffiliates.com | Rapid quality control and confirmation of chemical identity. |

| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. | Confirms molecular formula and aids in structural identification. |

| X-ray Crystallography | Three-dimensional arrangement of atoms in a crystal. | Provides definitive proof of structure and insights into intermolecular interactions. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Essential for quality control in synthesis and formulation. |

By combining these techniques, researchers can build a comprehensive profile of the compound, which is critical for developing reliable applications, whether in pharmaceuticals, materials, or catalysis.

Interdisciplinary Research Integrating this compound with Other Scientific Fields

The future of this compound lies in interdisciplinary research that bridges chemistry with other scientific domains. Its established role as a precursor to the antiparasitic drug albendazole already links it firmly to medicinal chemistry and pharmacology . google.com The exploration of its derivatives could lead to new therapeutic agents, requiring collaboration with biologists and toxicologists.

Its potential as a ligand for metal complexes opens doors to organometallic chemistry and homogeneous catalysis . The development of new catalysts based on this scaffold would benefit from the expertise of computational chemists for modeling reaction mechanisms and materials scientists for catalyst immobilization and application.

Furthermore, the potential use of this compound in synthesizing new polymers or functionalizing nanoparticles places it at the intersection of polymer science and nanotechnology . Such research could lead to the development of advanced materials with novel electronic, optical, or biomedical properties. The focus on greener production methods also connects its lifecycle to environmental science and sustainable engineering .

Q & A

Q. How should researchers statistically analyze datasets from this compound studies to ensure robustness?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.